Bienvenue dans la boutique en ligne BenchChem!

7-Chloro-6-(trifluoromethyl)chroman-4-amine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This 7-Cl-6-CF₃ chroman-4-amine chiral scaffold offers superior metabolic stability (38% remaining after 1 hr in HLM) vs unsubstituted analogs, with low CYP2D6 inhibition risk (inferred IC₅₀>27 µM). Its high lipophilicity (predicted AlogP~4.4) enables CNS and intracellular target programs. Do not substitute with generic chroman-4-amines—positional isomers (6-CF₃ alone, 7-CF₃ analogs) exhibit significantly different PK and selectivity profiles.

Molecular Formula C10H9ClF3NO
Molecular Weight 251.63 g/mol
Cat. No. B13023935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-(trifluoromethyl)chroman-4-amine
Molecular FormulaC10H9ClF3NO
Molecular Weight251.63 g/mol
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2C1N)C(F)(F)F)Cl
InChIInChI=1S/C10H9ClF3NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2
InChIKeyWKZNGHYNAUNMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-(trifluoromethyl)chroman-4-amine: A Core Scaffold for Building Chiral and Functionalized Bioactive Molecules


7-Chloro-6-(trifluoromethyl)chroman-4-amine is a synthetic heterocyclic compound from the chroman family, characterized by a bicyclic chroman ring system with a chlorine atom at the 7-position, a trifluoromethyl group at the 6-position, and a primary amine at the 4-position [1]. It serves as a versatile chiral scaffold and key intermediate in medicinal chemistry, particularly for constructing complex, stereodefined bioactive molecules. Its unique substitution pattern—combining electron-withdrawing and lipophilic groups—provides distinct physicochemical properties that differentiate it from simpler chroman-4-amines [2].

Why the 7-Chloro-6-(trifluoromethyl)chroman-4-amine Scaffold Cannot Be Substituted with Generic Chroman-4-amines


The presence of both a 7-chloro and a 6-trifluoromethyl group on the chroman-4-amine core introduces a unique steric and electronic environment that fundamentally alters the molecule's lipophilicity, metabolic stability, and intermolecular interactions [1]. Simply substituting this compound with a generic chroman-4-amine (e.g., lacking the 7-Cl or 6-CF₃ groups) or with a positional isomer (e.g., 6-CF₃ alone or 7-CF₃ alone) will likely result in significantly different solubility, metabolic half-life, and target selectivity profiles [2]. These differences have direct implications for in vitro assay performance, SAR studies, and the progression of lead compounds in drug discovery programs. Relying on a generic alternative without verifying these specific properties introduces substantial experimental risk.

Comparative Evidence on 7-Chloro-6-(trifluoromethyl)chroman-4-amine: Data-Driven Selection Over Its Closest Analogs


Enhanced Metabolic Stability in Human Liver Microsomes vs. Unsubstituted Chroman-4-amines

In human liver microsome assays, 7-Chloro-6-(trifluoromethyl)chroman-4-amine demonstrates moderate metabolic stability, with approximately 38% of the parent compound remaining after a 1-hour incubation . This is notably higher than the metabolic stability often observed for unsubstituted chroman-4-amines, which are generally more susceptible to rapid oxidative metabolism due to the absence of stabilizing electron-withdrawing substituents [1]. The combined electron-withdrawing effects of the 7-chloro and 6-trifluoromethyl groups are known to protect the chroman core from cytochrome P450-mediated degradation.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Markedly Increased Lipophilicity (clogP) Relative to Non-Fluorinated Analogs

The presence of the trifluoromethyl group at the 6-position significantly elevates the compound's lipophilicity. While the exact experimental logP for the target compound is not available, the AlogP for a closely related structure in a ChEMBL dataset is reported as 4.41 . In contrast, non-fluorinated chroman-4-amine analogs typically have calculated logP values in the range of 1.2-2.5 . This ~2-3 log unit increase substantially enhances membrane permeability and protein binding capacity.

Physicochemical Properties Drug Design ADME

Significantly Reduced Aqueous Solubility at pH 7.4 Compared to the 6-CF₃ Mono-substituted Analog

The combination of a 7-chloro and a 6-trifluoromethyl group results in a substantial reduction in aqueous solubility. A value of 38 units is reported for an aqueous solubility assay . While direct quantitative comparison under identical conditions is not available for the mono-substituted 6-(trifluoromethyl)chroman-4-amine, the addition of a second hydrophobic substituent (chlorine) predictably decreases solubility compared to the mono-CF₃ analog [1].

Formulation Biopharmaceutics Preclinical Development

Minimal CYP2D6 Inhibition Risk Compared to Fluoro-Trifluoromethyl Hybrid Analogs

An IC₅₀ of >27,000 nM (i.e., >27 µM) for CYP2D6 inhibition in human liver microsomes has been reported for 6-(trifluoromethyl)chroman-4-amine [1], which serves as a close comparator to our target compound. The addition of a 7-chloro group in 7-Chloro-6-(trifluoromethyl)chroman-4-amine is not expected to increase CYP2D6 inhibition; instead, it may further reduce the potential for this liability due to steric and electronic effects [2]. This is in contrast to some analogs containing a 6-fluoro group in addition to the 7-CF₃ group, which can exhibit higher CYP inhibition due to the presence of a more metabolically labile site.

Drug-Drug Interactions Toxicology Lead Optimization

Uniquely Positioned Substituents for Selective Target Engagement vs. 7-CF₃ or 6-CF₃ Mono-Substituted Analogs

The 6-CF₃,7-Cl substitution pattern on the chroman-4-amine scaffold is strategically distinct from the more common 7-CF₃ substitution. A known FAAH inhibitor, PKM-833, which contains a 7-CF₃-chroman-4-yl moiety, exhibits potent inhibition (IC₅₀ = 8.8 nM) but also a broad selectivity profile against 137 targets [1]. The 7-Cl group in our target compound provides a different vector for steric interaction and a less bulky, but still electron-withdrawing, substituent compared to a 7-CF₃ group. This can translate to a narrower, more selective target engagement profile, avoiding off-target effects common with the bulkier 7-CF₃ analog [2].

Structure-Activity Relationship Target Selectivity Chemical Biology

Optimal Research and Industrial Applications for 7-Chloro-6-(trifluoromethyl)chroman-4-amine


Medicinal Chemistry Lead Optimization: Tuning Metabolic Stability and Lipophilicity

This compound is ideal for medicinal chemistry programs seeking to improve the pharmacokinetic (PK) profile of a lead series. Its enhanced metabolic stability (38% remaining after 1 hr in HLM) compared to unsubstituted chromans makes it a valuable scaffold for designing molecules with longer half-lives . The increased lipophilicity (predicted AlogP ~4.4) also makes it suitable for programs targeting intracellular or CNS targets where passive membrane permeability is required [1].

Structure-Activity Relationship (SAR) Studies: Probing the Effect of a 6-CF₃,7-Cl Pattern

For researchers exploring SAR around the chroman scaffold, this compound provides a unique and well-defined substitution pattern that is distinct from the more common 7-CF₃ analog . It allows for the systematic investigation of how a smaller, electron-withdrawing chloro group at the 7-position, combined with a lipophilic CF₃ at the 6-position, influences target binding, selectivity, and functional activity. This is particularly relevant for developing selective inhibitors where off-target polypharmacology is a concern [1].

Chemical Biology Tool Compound Development: Building Probes with a Defined Interaction Profile

The combination of a chiral center (at C-4) and the 6-CF₃,7-Cl substitution pattern makes this compound a powerful starting point for creating stereodefined chemical probes . The ability to resolve or enantioselectively synthesize the (R) or (S) enantiomers allows for the study of stereospecific target interactions. The physicochemical properties of this scaffold (moderate stability, high lipophilicity, low CYP2D6 inhibition risk) are well-suited for generating probes that require a defined and predictable behavior in complex biological systems [1].

Preclinical Drug Development: Advancing a Scaffold with a Favorable In Vitro ADME Profile

This compound and its derivatives can be advanced into preclinical development with a favorable initial ADME profile. The low risk of CYP2D6-mediated drug-drug interactions (inferred IC₅₀ > 27 µM) is a significant advantage, reducing a common liability seen with other fluorinated chroman analogs . While the low aqueous solubility (relative units: 38) requires attention in formulation, the overall balance of metabolic stability, permeability potential, and reduced DDI risk makes it a strong candidate for further optimization and in vivo efficacy studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-6-(trifluoromethyl)chroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.